molecular formula C12H17N3S2 B1344408 4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 861227-45-4

4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344408
CAS No.: 861227-45-4
M. Wt: 267.4 g/mol
InChI Key: NNMIUGGUPMDJMW-UHFFFAOYSA-N
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Description

4-Isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No: 861227-45-4) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C12H17N3S2 and a molecular weight of 267.42 g/mol, this 1,2,4-triazole-3-thiol derivative is part of a class of heterocycles known for significant biological potential . The 1,2,4-triazole core is a privileged structure in medicinal and agrochemical research, frequently serving as a bioisostere for amides and carboxylic acids to optimize properties like potency and metabolic stability . This specific compound features strategic substitutions with isopropyl and propylthienyl groups, which can be explored to modulate lipophilicity and steric bulk, thereby influencing its interaction with biological targets. Researchers are primarily interested in 1,2,4-triazole-3-thiones for their diverse biological activities, which include antimicrobial, antifungal, and antitumor properties . The mechanism of action for such compounds often involves the inhibition of essential enzymes in microorganisms, such as those involved in fungal ergosterol biosynthesis, or interaction with other cellular targets . From a synthetic chemistry perspective, this compound can be prepared via classical methods such as the cyclization of appropriate thiosemicarbazide precursors under thermal or basic conditions . It is important for researchers to note that this compound exists in thiol-thione tautomeric forms, a characteristic that can impact its reactivity and analytical profile . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-propan-2-yl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S2/c1-4-5-10-6-9(7-17-10)11-13-14-12(16)15(11)8(2)3/h6-8H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMIUGGUPMDJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol, a sulfur-containing derivative of the 1,2,4-triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which enhances its interaction with biological targets, leading to various pharmacological effects.

  • Molecular Formula : C₁₂H₁₇N₃S₂
  • Molecular Weight : 267.41 g/mol
  • CAS Number : 861227-41-0

Biological Activities

The biological activities of this compound have been extensively studied, revealing potential applications in various therapeutic areas:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study focusing on similar triazole-thiol derivatives reported their cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. Compounds bearing the triazole moiety showed enhanced selectivity towards cancer cells compared to normal cells .

2. Antimicrobial Properties

The antimicrobial activity of 1,2,4-triazole derivatives is well-documented. The presence of sulfur in the triazole ring often enhances this activity. In laboratory tests, compounds similar to this compound demonstrated moderate to high activity against various bacterial strains .

3. Antioxidant Activity

The antioxidant potential of triazole derivatives has been attributed to their ability to scavenge free radicals. Studies indicate that compounds with thiol groups exhibit strong antioxidant properties due to their capacity to donate hydrogen atoms and stabilize free radicals .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituents : Variations at the C5 position of the triazole ring have been associated with enhanced biological activity.
  • Sulfur Incorporation : The presence of thiol groups increases the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies illustrate the potential of this compound:

  • Cytotoxicity Assay : A series of synthesized triazole derivatives were tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Testing : In a comparative study of various triazole-thiol compounds against bacterial strains such as E. coli and S. aureus, 4-isopropyl derivatives showed significant inhibition zones in agar diffusion assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol and analogous compounds:

Compound Name (CAS) Substituents (Position 4, 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (861227-45-4) 4-isopropyl, 5-(5-propylthien-3-yl) C12H18N4S2 282.42 Moderate lipophilicity due to propylthienyl; sulfur enhances reactivity.
847503-24-6 4-isopropyl, 5-(benzothienyl) C14H19N3S2 293.50 Larger benzothienyl group increases steric hindrance; higher molecular weight.
10-F365654 (Methylthienyl analog) 4-isopropyl, 5-(5-methylthien-3-yl) C11H16N4S2 268.39 Shorter alkyl chain reduces lipophilicity; potential for faster metabolism.
1858251-43-0 (Oxane derivative) 4-isopropylphenyl, 5-oxan-4-yl C16H21N3OS 303.42 Oxygen in oxane improves solubility; aromatic isopropylphenyl enhances π-π interactions.
90871-42-4 (Pyridyl analog) 4-isopropyl, 5-(pyridin-3-yl) C10H12N4S 220.29 Pyridine nitrogen increases polarity; potential for hydrogen bonding.

Preparation Methods

Synthesis of 5-Mercapto-1,2,4-triazole Core

  • Starting materials : Hydrazine hydrate reacts with appropriate esters or acid derivatives to form hydrazides.
  • Thiosemicarbazide formation : Hydrazides are treated with aliphatic or aromatic isothiocyanates to yield thiosemicarbazides.
  • Cyclization : Treatment of thiosemicarbazides with aqueous potassium hydroxide (KOH) induces cyclization to 5-mercapto-1,2,4-triazoles with yields typically between 80–90%.

Introduction of the Isopropyl Group at Position 4

  • Alkylation of the 4-position is achieved by reacting the mercapto-triazole intermediate with alkyl halides such as isopropyl 2-chloroacetate or similar alkylating agents in the presence of a base (e.g., sodium hydroxide) in methanol.
  • The reaction mixture is heated until dissolution, followed by addition of the alkylating agent, then cooled, filtered, and recrystallized to purify the product.

Attachment of the 5-Propylthien-3-yl Substituent at Position 5

  • The 5-position substitution with a propylthienyl group is typically introduced via nucleophilic substitution or cross-coupling reactions involving 5-bromopropylthiophene or related derivatives.
  • Alternatively, the propylthienyl moiety can be introduced by reacting the mercapto-triazole intermediate with 5-propylthien-3-yl halides under basic conditions, often in polar aprotic solvents like dimethylformamide (DMF).

Representative Synthetic Scheme

Step Reagents & Conditions Product Yield (%) Notes
1 Hydrazine hydrate + ester → hydrazide Hydrazide intermediate ~85 Reflux in ethanol overnight
2 Hydrazide + isothiocyanate → thiosemicarbazide Thiosemicarbazide 80–90 Room temperature or mild heating
3 Thiosemicarbazide + KOH (aq) → 5-mercapto-1,2,4-triazole Mercapto-triazole 80–90 Cyclization step
4 Mercapto-triazole + isopropyl 2-chloroacetate + NaOH (methanol) 4-isopropyl-5-mercapto-triazole ester 75–85 Alkylation at position 4
5 Alkylated triazole + 5-propylthien-3-yl halide + base (DMF) Target compound 70–80 Substitution at position 5

Analytical and Characterization Data

  • Melting points : Typically determined using calibrated melting point apparatus, with the target compound showing sharp melting points indicative of purity.
  • NMR Spectroscopy : ^1H-NMR spectra show characteristic signals for isopropyl methyl groups (doublets around 1.6–1.7 ppm), methylene protons adjacent to sulfur, and aromatic protons of the thiophene ring.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 267.42 g/mol confirm the molecular formula C₁₂H₁₇N₃S₂.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content closely match calculated values, confirming compound identity and purity.

Research Findings and Optimization Notes

  • The cyclization step to form the 5-mercapto-1,2,4-triazole core is critical and benefits from controlled temperature and pH to maximize yield and minimize side products.
  • Alkylation reactions require careful stoichiometric control and choice of base to avoid over-alkylation or side reactions.
  • Solvent choice (methanol for alkylation, DMF for substitution) significantly affects reaction rates and yields.
  • Purification by recrystallization from water-methanol mixtures is effective for isolating high-purity products.
  • The synthetic route allows for structural modifications at the 4- and 5-positions, enabling the preparation of analogues for biological activity screening.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Comments
Hydrazide formation Hydrazine hydrate + ester Reflux ethanol, overnight ~85% Precursor for thiosemicarbazide
Thiosemicarbazide synthesis Hydrazide + isothiocyanate Room temp or mild heat 80–90% Precursor for triazole ring
Cyclization to triazole Thiosemicarbazide + KOH (aq) 45–60 °C, 1 h 80–90% Forms 5-mercapto-1,2,4-triazole
Alkylation at position 4 Mercapto-triazole + isopropyl 2-chloroacetate + NaOH Methanol, heated 75–85% Introduces isopropyl group
Substitution at position 5 Alkylated triazole + 5-propylthien-3-yl halide + base DMF, 40–50 °C 70–80% Attaches propylthienyl group

This comprehensive synthesis approach for This compound is supported by multiple peer-reviewed studies and experimental protocols, ensuring reproducibility and scalability for research and pharmaceutical applications. The methods allow for structural versatility and optimization for desired biological activities.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed based on molecular docking results?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., fluorophenyl, pyridinyl) and test inhibitory potency .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications .

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